beta-Ala-Phe

説明

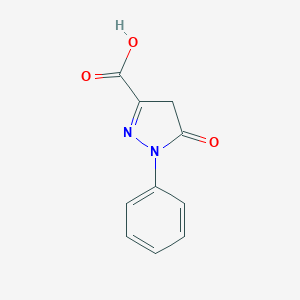

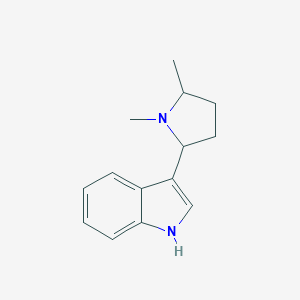

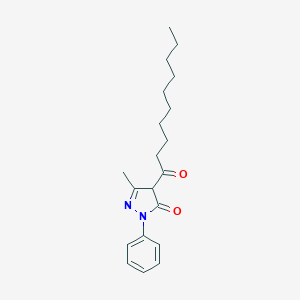

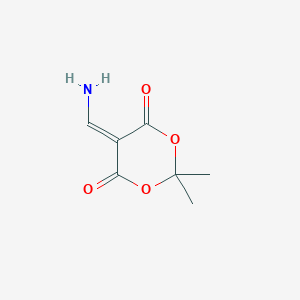

Beta-Ala-Phe is a dipeptide formed from β-alanine and L-phenylalanine residues . It has an empirical formula of C12H16N2O3 .

Synthesis Analysis

The synthesis of beta-Ala-Phe involves complex biochemical processes. The self-assembly of peptides, including beta-Ala-Phe, forming various micro to nanostructures has several applications in nanobiotechnology . The position of the β-Ala residue in the peptide sequence is crucial for creating a double or single helical assembly .

Molecular Structure Analysis

The molecular formula of beta-Ala-Phe is C12H16N2O3 . Its molecular weight is 236.27 . The InChI string is InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 .

Chemical Reactions Analysis

The self-assembly of peptides like beta-Ala-Phe happens through various supramolecular non-covalent interactions to build several secondary structures . The self-assembly of small β-sheet peptides and their potent applications are well explored to date .

Physical And Chemical Properties Analysis

Beta-Ala-Phe has a molecular weight of 236.27 . It is a dipeptide formed from β-alanine and L-phenylalanine residues . More detailed physical and chemical properties are not provided in the retrieved sources.

科学的研究の応用

Osmoprotection in Plants : Beta-Alanine betaine, related to beta-Ala, has been studied for its role in osmoprotection in plants. This compound, accumulated by the Plumbaginaceae family, is involved in plant tolerance to salinity and hypoxia, making its synthetic pathway a target for metabolic engineering (Rathinasabapathi, Fouad, & Sigua, 2001).

Alzheimer's Disease Research : Studies on amyloid beta-peptides, which are significant in Alzheimer's disease, involve analogs to beta-peptides like beta-(1-28), which share similarities with beta-Ala-Phe. These peptides can adopt specific conformations critical in the disease's pathology (Zagorski & Barrow, 1992).

Peptide Design and Structure : Research has been conducted on designing peptides with specific structures, including a beta-hairpin containing a central three-residue loop. The incorporation of beta-Ala and similar components is crucial for understanding peptide folding and function (Rai, Raghothama, & Balaram, 2006).

Hemoglobin S Polymerization : In the context of hemoglobin S polymerization, research has investigated the role of amino acids like Leu-beta and Phe-beta, which are structurally and functionally similar to beta-Ala-Phe. These studies contribute to our understanding of sickle cell disease mechanisms (Adachi, Konitzer, Paulraj, & Surrey, 1994).

Conformational Studies of Peptides : Understanding the conformations of peptides containing dehydrophenylalanine, similar to beta-Ala-Phe, provides insights into peptide behavior and potential drug design applications (Uma, Chauhan, Kumar, & Balaram, 2009).

Amyloid Beta-Protein Precursor Processing : Research on the processing of amyloid beta-protein precursor in Alzheimer's disease involves understanding the role of various amino acids, including analogs of beta-Ala-Phe. This research is crucial in elucidating the disease's molecular mechanisms (Haass, Hung, Selkoe, & Teplow, 1994).

Capillary Electrophoresis and Calorimetry : The study of complex formation between beta-cyclodextrin and dipeptide enantiomers, such as Ala-Phe (related to beta-Ala-Phe), is significant in pharmaceutical analysis and drug design (Terekhova, Hammitzsch-Wiedemann, Shi, Sungthong, & Scriba, 2010).

Mutagenesis and Protein Function : Studies involving site-directed mutagenesis of specific amino acids, including those structurally related to beta-Ala-Phe, provide insights into protein function and enzyme mechanisms (Wise, 1990).

将来の方向性

The Phe-Phe motif, which includes beta-Ala-Phe, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Future work could involve the discovery and development of new chiral stationary phases and derivatization reagents to increase the resolution of chiral separations .

特性

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJLAJANCPPHDW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Ala-Phe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)